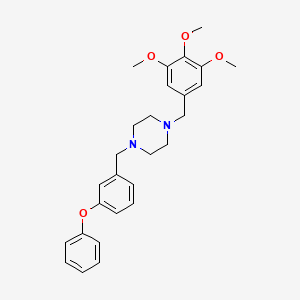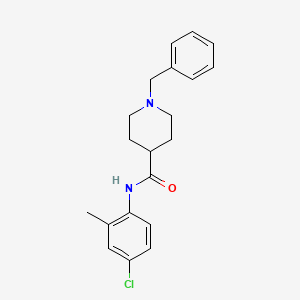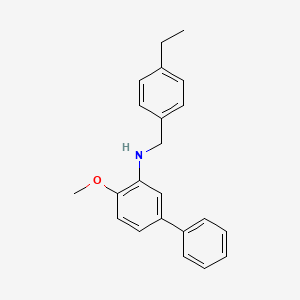
1-(3-phenoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-phenoxybenzyl group and a 3,4,5-trimethoxybenzyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Preparation of 3-phenoxybenzyl chloride: This can be achieved by reacting 3-phenoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Preparation of 3,4,5-trimethoxybenzyl chloride: Similarly, 3,4,5-trimethoxybenzyl alcohol is reacted with thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzyl chloride.
N-alkylation of piperazine: The final step involves the reaction of piperazine with 3-phenoxybenzyl chloride and 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetonitrile (CH₃CN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-phenoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenoxy and trimethoxybenzyl groups can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3-phenoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-phenoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-phenoxybenzyl)piperazine: Lacks the 3,4,5-trimethoxybenzyl group.
4-(3,4,5-trimethoxybenzyl)piperazine: Lacks the 3-phenoxybenzyl group.
1-benzyl-4-(3,4,5-trimethoxybenzyl)piperazine: Lacks the phenoxy group on the benzyl ring.
Uniqueness
1-(3-phenoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both the 3-phenoxybenzyl and 3,4,5-trimethoxybenzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-30-25-17-22(18-26(31-2)27(25)32-3)20-29-14-12-28(13-15-29)19-21-8-7-11-24(16-21)33-23-9-5-4-6-10-23/h4-11,16-18H,12-15,19-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUDPKHUWLASOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B4896830.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B4896836.png)
![N-[4-[[3-(3-methylanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B4896844.png)

![methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B4896858.png)
![1-(3-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4896870.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B4896875.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)

![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)


